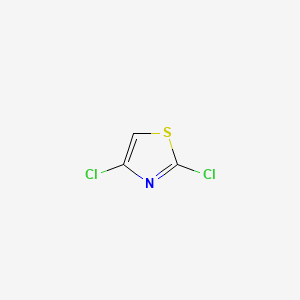

2,4-Dichlorothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICETWLGKJXCIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40490880 | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-76-2 | |

| Record name | 2,4-Dichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorothiazole: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4-dichlorothiazole. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering two reactive sites for further functionalization. This document summarizes its known characteristics and provides detailed experimental protocols for its preparation, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a halogenated heterocyclic compound. While comprehensive experimental data for all its properties are not extensively reported in publicly available literature, the following tables summarize its key chemical and structural identifiers.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-1,3-thiazole |

| CAS Number | 4175-76-2 |

| Molecular Formula | C₃HCl₂NS |

| SMILES | Clc1ncc(Cl)s1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 154.02 g/mol | Calculated |

| Melting Point | 40-46 °C | [1] |

| Boiling Point | 226.8 °C at 760 mmHg | [2] |

| Appearance | Off-white to white crystalline solid | [1] |

Experimental Protocols

A common and effective method for the synthesis of this compound involves the reaction of 2,4-thiazolidinedione with a chlorinating agent, such as phosphorus oxychloride. The following protocol provides a detailed procedure for this synthesis.

Experimental Protocol: Synthesis of this compound from 2,4-Thiazolidinedione

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add pyridine (1.0 eq) to the cooled mixture.

-

Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation.

Reactivity and Synthetic Applications

The two chlorine atoms on the thiazole ring of this compound are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. The chlorine at the 2-position is generally more reactive towards nucleophiles than the chlorine at the 4-position. This differential reactivity allows for selective functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr):

This compound is expected to undergo nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alkoxides, and thiols. The reaction typically proceeds preferentially at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-chlorine bonds in this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted thiazole derivatives. The relative reactivity of the two C-Cl bonds in these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Spectroscopic Data

-

¹H NMR: A single peak in the aromatic region corresponding to the proton at the 5-position of the thiazole ring.

-

¹³C NMR: Three distinct signals corresponding to the three carbon atoms of the thiazole ring. The carbons attached to the chlorine atoms (C2 and C4) would be expected to appear at a lower field compared to the C5 carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation may involve the loss of chlorine atoms or the thiazole ring cleavage.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring.

Applications in Drug Development and Medicinal Chemistry

The thiazole scaffold is a prominent feature in a wide range of biologically active compounds and approved drugs. While specific biological activities or signaling pathway modulation by this compound itself are not well-documented, its derivatives are of significant interest in drug discovery. The ability to selectively functionalize the 2- and 4-positions makes it a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Therefore, this compound serves as a valuable precursor for the development of novel therapeutic agents.

References

Technical Guide: 2,4-Dichlorothiazole-5-carboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Subject: This document provides a comprehensive overview of 2,4-Dichlorothiazole-5-carboxaldehyde, including its chemical properties, synthesis, and applications in the development of therapeutic agents.

Core Compound Identification

The compound of interest is This compound-5-carboxaldehyde . It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

| Property | Value | Citations |

| CAS Number | 92972-48-0 | [1][2][3][4] |

| Molecular Formula | C₄HCl₂NOS | [1][3][4][5] |

| Molecular Weight | 182.03 g/mol | [1][3][4][5] |

| Synonyms | 2,4-Dichloro-5-thiazolecarboxaldehyde, 2,4-Dichloro-5-formylthiazole | [3][5] |

| Appearance | Pink to brown solid/powder | [6] |

| Melting Point | 47-53 °C | [1][6] |

| Boiling Point | 180 °C | [6] |

Experimental Protocols

Synthesis of this compound-5-carboxaldehyde

A common synthetic route to this compound-5-carboxaldehyde involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride and dimethylformamide.[7]

Materials:

-

2,4-thiazolidinedione

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

At 0 °C and under an argon atmosphere, dissolve 2,4-thiazolidinedione (23.07 mmol) in N,N-dimethylformamide (15.98 mmol).[8]

-

Slowly add phosphorus oxychloride (87.17 mmol) to the solution over 15 minutes.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[8]

-

Heat the mixture to 120 °C and continue stirring for 4 hours.[8] The reaction progress can be monitored using thin-layer chromatography (TLC).[5][8]

-

After the reaction is complete, carefully pour the mixture into ice water.[5][8]

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).[5][8]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by water (100 mL).[5][8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][8]

-

Purify the crude product by silica gel column chromatography using 5% ethyl acetate in hexane as the eluent to yield this compound-5-carboxaldehyde as a brown oil.[5][8]

Applications in Drug Development

This compound-5-carboxaldehyde is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[6] Its reactivity makes it suitable for creating derivatives with a range of biological activities.[6]

Synthesis of Antitubercular and Anticancer Chalcones

This compound-5-carboxaldehyde is used to synthesize novel chalcone derivatives that have shown promising antitubercular and antiproliferative activities.[9][10] Some of these chalcones exhibited higher antitubercular activity than the standard drug pyrazinamide and showed promising antiproliferative activity against prostate cancer cell lines.[9] These compounds were also found to be non-toxic to normal human liver cell lines.[9]

Intermediate for Thiazolidine-2,4-dione Derivatives

This compound is also a precursor in the synthesis of thiazolidine-2,4-dione derivatives.[5] Thiazolidine-2,4-diones are a class of compounds known for their various biological activities, including anticancer and antimicrobial properties.[11][12]

Workflow and Synthesis Diagrams

Caption: Synthesis of this compound-5-carboxaldehyde.

Caption: Synthesis of Chalcones from this compound-5-carboxaldehyde.

References

- 1. This compound-5-carboxaldehyde 97 92972-48-0 [sigmaaldrich.com]

- 2. 92972-48-0|this compound-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. 001chemical.com [001chemical.com]

- 5. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 8. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Synthesis of 2,4-Dichlorothiazole from 2,4-Thiazolidinedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing 2,4-dichlorothiazole, a crucial intermediate in the development of various pharmaceutical compounds, starting from the readily available 2,4-thiazolidinedione. The synthesis is presented as a two-step process, involving an initial chlorination and formylation to yield 2,4-dichloro-5-thiazolecarboxaldehyde, followed by a decarbonylation step to afford the desired this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Reaction Overview

The conversion of 2,4-thiazolidinedione to this compound is not a direct transformation but is efficiently achieved through a two-step synthetic sequence. The initial step involves a Vilsmeier-Haack type reaction, where 2,4-thiazolidinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), in the presence of N,N-dimethylformamide (DMF). This reaction results in the formation of the intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde. The subsequent step involves the removal of the formyl group (decarbonylation) from this intermediate to yield the final product, this compound.

Caption: Overall synthetic pathway from 2,4-thiazolidinedione to this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

This procedure details the chlorination and formylation of 2,4-thiazolidinedione.

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere (e.g., argon), a solution of 2,4-thiazolidinedione in N,N-dimethylformamide is prepared.[1]

-

The solution is cooled to 0°C in an ice bath.

-

Phosphorus oxychloride (or phosphorus trichloride) is added dropwise to the cooled solution while maintaining the temperature between 10°C and 20°C.[1]

-

After the addition is complete, the reaction mixture is stirred at room temperature for approximately 1 hour.[1]

-

The mixture is then heated to reflux (around 115-120°C) and maintained at this temperature for 4 to 8 hours, or until the evolution of HCl gas ceases.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water with vigorous stirring.

-

The aqueous mixture is extracted multiple times with dichloromethane.[1]

-

The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with water.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2,4-dichloro-5-thiazolecarboxaldehyde can be purified by column chromatography on silica gel.

Step 2: Decarbonylation of 2,4-Dichloro-5-thiazolecarboxaldehyde

This section describes a general procedure for the decarbonylation of the intermediate to yield this compound, based on the well-established Tsuji-Wilkinson decarbonylation reaction.

Materials:

-

2,4-Dichloro-5-thiazolecarboxaldehyde

-

Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

-

Anhydrous, degassed solvent (e.g., toluene, xylene, or diglyme)

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, 2,4-dichloro-5-thiazolecarboxaldehyde is dissolved in an appropriate anhydrous and degassed solvent.

-

A catalytic amount of Wilkinson's catalyst (typically 1-5 mol%) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to isolate the this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | 2,4-Thiazolidinedione | [1] |

| Reagents | PCl₃, DMF | [1] |

| Molar Ratio (2,4-thiazolidinedione:PCl₃:DMF) | 1 : 3.78 : 0.69 | [1] |

| Reaction Temperature | 120°C | [1] |

| Reaction Time | 4 hours | [1] |

| Product | 2,4-Dichloro-5-thiazolecarboxaldehyde | [1] |

| Yield | 33% | [1] |

| Parameter | Value |

| Starting Material | 2,4-Thiazolidinedione |

| Reagents | POCl₃, DMF |

| Molar Ratio (2,4-thiazolidinedione:POCl₃:DMF) | 1 : 4.5 : 1.02 |

| Reaction Temperature | ~115°C (reflux) |

| Reaction Time | ~8 hours |

| Product | 2,4-Dichloro-5-thiazolecarboxaldehyde |

| Yield | Not explicitly stated |

Experimental Workflow and Signaling Pathways

The logical flow of the experimental procedure can be visualized as follows:

Caption: Experimental workflow for the two-step synthesis of this compound.

The catalytic cycle for the Tsuji-Wilkinson decarbonylation is a well-established signaling pathway in organometallic chemistry.

References

Spectroscopic Profile of 2,4-Dichlorothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 2,4-dichlorothiazole. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and development settings. While a complete experimental dataset is not publicly available for all spectroscopic techniques, this guide compiles the known data and provides context based on the analysis of related compounds.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of a dichlorinated compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Ion (M+) | m/z 153, 155, 157 | [1] |

| Isotopic Ratio | Approx. 9:6:1 | [1] |

Experimental Protocol:

While the specific experimental conditions for the cited data were not detailed, a general protocol for obtaining the mass spectrum of a chlorinated organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up, separating the compound from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

The observed isotopic pattern of the molecular ion (M+, M+2, M+4) with an approximate ratio of 9:6:1 is a distinctive feature for compounds containing two chlorine atoms, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (C5-H) | 7.0 - 7.5 | Singlet |

| ¹³C (C2) | 150 - 155 | Singlet |

| ¹³C (C4) | 140 - 145 | Singlet |

| ¹³C (C5) | 115 - 120 | Singlet |

Experimental Protocol (General for Thiazole Derivatives):

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not currently available in public spectral databases. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |

| 1300 - 1000 | C-N stretching | Medium |

| 800 - 600 | C-Cl stretching | Strong |

Experimental Protocol (General using ATR-FTIR):

-

Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Sample Spectrum: The sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps to ensure accurate identification and characterization.

Caption: A generalized workflow for the spectroscopic analysis and characterization of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. As more experimental data becomes publicly available, this document will be updated to provide a more comprehensive spectroscopic profile. Researchers are encouraged to perform their own analyses to confirm the predicted data presented here.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorothiazole (CAS No. 4175-76-2) is a key heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry, particularly for developing drugs targeting infectious diseases, is noteworthy.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document consolidates reported physical properties and provides a qualitative assessment of its stability based on the general chemistry of thiazoles and related chlorinated compounds. Furthermore, it details standardized experimental protocols for determining aqueous and solvent solubility, as well as for conducting comprehensive stability assessments, including forced degradation and photostability studies, to guide researchers in generating precise data for their specific applications.

Chemical and Physical Properties

This compound is an off-white to white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of two electron-withdrawing chlorine atoms on the electron-rich thiazole ring significantly influences its reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4175-76-2 | [1] |

| Molecular Formula | C₃HCl₂NS | [1] |

| Molecular Weight | 154.02 g/mol | [1] |

| Appearance | Off-white to white crystalline solid | [1] |

| Melting Point | 40 - 46 °C | [1] |

| Boiling Point | 184 °C | |

| Solubility | Soluble in Methanol |

Solubility Profile

Quantitative solubility data for this compound is sparse in publicly accessible literature. One supplier reports that the compound is soluble in methanol. However, for applications in drug development and formulation, a comprehensive understanding of its solubility in a wider range of aqueous and organic solvents is critical.

Expected Solubility Behavior

-

Aqueous Solubility: Given its chlorinated hydrocarbon-like structure, this compound is expected to have low aqueous solubility. The solubility may be slightly influenced by pH due to the potential for protonation of the thiazole nitrogen under strongly acidic conditions, but this effect is likely minimal.

-

Organic Solvent Solubility: It is anticipated to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane), and moderately soluble in polar protic solvents like alcohols (e.g., ethanol, isopropanol), consistent with its known solubility in methanol. Solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to be lower.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following protocol outlines the necessary steps.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., phosphate-buffered saline pH 7.4, or various organic solvents).

Materials:

-

This compound (crystalline solid)

-

Selected solvent(s)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Calibrated analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial, ensuring a solid phase remains after equilibration.

-

Add a precise volume of the desired solvent to the vial.

-

Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[2][4]

-

After equilibration, allow the vials to stand to let solids settle.

-

Centrifuge the vials to pellet any remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate solvent and analyze its concentration using a validated analytical method (e.g., HPLC).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Standard workflow for the shake-flask solubility assay.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. While noted for its "favorable reactivity and stability," a systematic evaluation is necessary for any new application.[1] Thiazole rings are known to be more stable and less prone to certain aerobic rearrangements compared to their oxazole counterparts, which suggests a degree of intrinsic stability.[5]

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[6][7] Studies should expose this compound to stress conditions including hydrolysis, oxidation, heat, and light.

3.1.1. Hydrolytic Stability Hydrolysis is a likely degradation pathway, particularly targeting the displacement of the chlorine substituents. A study on chlorinated thiazide diuretics demonstrated hydrolysis in aqueous media, especially at higher pH and temperature.[8]

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.[6][9]

-

If solubility is low, a co-solvent may be used, but its stability under the test conditions must be confirmed.[6]

-

Incubate samples at controlled temperatures (e.g., 60°C).[8][9]

-

Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours).

-

Neutralize the samples immediately.

-

Analyze using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

-

3.1.2. Oxidative Stability

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[10]

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Monitor the reaction over time by HPLC.

-

3.1.3. Thermal Stability

-

Protocol:

-

Expose solid this compound to dry heat (e.g., 80°C) in a controlled oven.

-

Expose a solution of the compound to the same thermal stress.

-

Analyze samples at various time points to assess the extent of degradation.

-

Caption: Logical workflow for a forced degradation study.

Photostability

Photostability testing is crucial to determine if the compound degrades upon exposure to light, which informs packaging and handling requirements. Testing should be conducted according to the ICH Q1B guideline.[11][12][13]

3.2.1. Experimental Protocol for Photostability (ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound and its stability in a drug product formulation.

Light Source: The light source should emit a combination of UV and visible light, such as a xenon arc lamp or a metal halide lamp.[12] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[12]

Procedure:

-

Sample Preparation:

-

Drug Substance: Expose a thin layer of solid this compound directly to the light source. If degradation is rapid, conduct studies on solutions in chemically inert and transparent containers.

-

Control: Prepare parallel samples protected from light by wrapping with aluminum foil to differentiate between thermal and light-induced degradation.

-

-

Exposure: Place the samples and controls in a calibrated photostability chamber.

-

Analysis: After the exposure period, analyze the samples for any physical changes (e.g., appearance, color) and for chemical degradation using a validated stability-indicating HPLC method. Compare the results to the dark control to isolate the effects of light.

Conclusion and Recommendations

This compound is a valuable chemical intermediate with established physical properties such as its melting and boiling points. While its qualitative solubility in methanol is known, comprehensive quantitative solubility and stability data are not widely published. Based on its chemical structure and the behavior of related compounds, this compound is expected to have low aqueous solubility and may be susceptible to degradation under hydrolytic (high pH) and photolytic conditions.

For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability profiles of this compound under conditions relevant to their specific application. The standardized protocols for the shake-flask method and forced degradation studies provided in this guide offer a robust framework for generating the necessary data to ensure the successful use of this compound in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijisrt.com [ijisrt.com]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

The Ascendant Role of 2,4-Dichlorothiazole and Its Progeny in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has long been a cornerstone in the edifice of medicinal chemistry. Its unique structural features and diverse biological activities have rendered it a privileged scaffold in the design of novel therapeutic agents. Among its halogenated derivatives, 2,4-dichlorothiazole has emerged as a particularly versatile and potent building block for the synthesis of compounds with a wide spectrum of pharmacological applications, ranging from anticancer and antimicrobial to enzyme inhibition. This technical guide provides an in-depth exploration of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound Derivatives: A Practical Overview

The chemical versatility of the this compound core allows for the facile introduction of various pharmacophores, leading to a diverse library of derivatives. A prominent synthetic strategy involves the use of 2,4-dichloro-5-thiazolecarboxaldehyde as a key intermediate.

General Synthesis of this compound-5-Carboxaldehyde Chalcones

One of the most fruitful applications of 2,4-dichloro-5-thiazolecarboxaldehyde is in the synthesis of chalcone hybrids. The Claisen-Schmidt condensation reaction provides a straightforward and efficient method for this purpose.

A general workflow for the synthesis is as follows:

Caption: Synthetic workflow for this compound chalcones.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections detail their key biological activities, supported by quantitative data and insights into their mechanisms of action.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of this compound derivatives against various cancer cell lines.

Chalcone derivatives of this compound have shown promising activity against the human prostate cancer cell line DU-145. For instance, a heteroaryl chalcone containing a 2-thiazolyl moiety exhibited an IC50 value of 6.86 ± 1 µM, which is more potent than the standard drug methotrexate (IC50 = 11 ± 1 µM)[1].

Table 1: Antiproliferative Activity of this compound Chalcone Derivatives against DU-145 Cells [1]

| Compound | Substituent on Chalcone | IC50 (µM) |

| 20 | 2-thiazolyl | 6.86 ± 1 |

| Methotrexate (Standard) | - | 11 ± 1 |

The anticancer activity of some thiazole derivatives is attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis. Inhibition of VEGFR-2 can effectively suppress tumor neovascularization, thereby limiting tumor growth and metastasis.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.

Caption: VEGFR-2 signaling pathway inhibition.

Certain thiazole derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated potent anticancer activity against the MCF-7 cell line. Compound 4c from this series was found to be the most active, with an IC50 of 2.57 ± 0.16 µM, outperforming the standard drug Staurosporine (IC50 = 6.77 ± 0.41 µM)[2]. This compound induced cell cycle arrest at the G1/S phase and significantly increased the percentage of cells in the pre-G1 phase, indicative of apoptosis[2].

Table 2: Cytotoxic Activity of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [2]

| Compound | R Substituent | IC50 (µM) in MCF-7 | IC50 (µM) in HepG2 |

| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | NH=NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | OCOCH3 | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Chalcone derivatives of this compound have shown significant promise in this area.

Specifically, compounds with di-halogen substitutions on the phenyl ring of the chalcone moiety have exhibited potent activity against Mycobacterium tuberculosis. For instance, a derivative with a 2,4-difluorophenyl group (compound 12 ) displayed a minimum inhibitory concentration (MIC) of 2.43 µM, while a 2,4-dichlorophenyl derivative (compound 7 ) had an MIC of 4.41 µM. Both were more potent than the standard drug pyrazinamide (MIC = 25.34 µM)[1][3].

Table 3: Antitubercular Activity of this compound Chalcone Derivatives against M. tuberculosis H37Rv [1][3]

| Compound | Substituent on Chalcone | MIC (µM) |

| 7 | 2,4-dichlorophenyl | 4.41 |

| 12 | 2,4-difluorophenyl | 2.43 |

| Pyrazinamide (Standard) | - | 25.34 |

Antimicrobial and Antifungal Activity

The thiazole scaffold is a common feature in many antimicrobial and antifungal drugs. Derivatives of 2,4-disubstituted thiazoles have been synthesized and evaluated for their activity against various bacterial and fungal strains.

For example, a series of novel 1,3-thiazole derivatives were synthesized and tested for their anti-Candida activity. Several compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the standard antifungal drug fluconazole[4]. The proposed mechanism of action for some of these antifungal thiazole derivatives is the inhibition of lanosterol-C14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane[4].

Table 4: Anti-Candida Activity of 4-Substituted-1,3-Thiazole Derivatives (MIC in µg/mL) [5]

| Compound | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 | C. krusei ATCC 6258 |

| 4a | 125 | 125 | 250 |

| 4b | 125 | 250 | 250 |

| 4c | 62.5 | 125 | 125 |

| 4d | 62.5 | 62.5 | 125 |

| 7a | 31.25 | 62.5 | 62.5 |

| 7b | 31.25 | 31.25 | 62.5 |

| 7c | 15.62 | 31.25 | 31.25 |

| 7d | 15.62 | 15.62 | 31.25 |

| Fluconazole (Standard) | 1 | 2 | 16 |

Experimental Protocols

To facilitate further research and replication of findings, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound-5-Carboxaldehyde Derived Chalcones (General Protocol)

Materials:

-

This compound-5-carboxaldehyde

-

Appropriate substituted aromatic/heteroaromatic ketone

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Dissolve 1 mmol of this compound-5-carboxaldehyde in a mixture of 4 mL of glacial acetic acid and 2 mL of concentrated hydrochloric acid in a round-bottom flask.

-

In a separate beaker, dissolve 1 mmol of the corresponding substituted ketone in 10 mL of ethanol.

-

Add the ethanolic solution of the ketone to the flask containing the aldehyde solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Antiproliferative Activity Assay (MTT Assay for DU-145 Cells)

Materials:

-

DU-145 human prostate cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed DU-145 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (0.1% DMSO).

-

Incubate the plates for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase)

-

Test compounds (dissolved in DMSO)

-

Alamar Blue reagent

-

96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

-

Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a drug-free control and a standard drug control (e.g., pyrazinamide).

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Incubate for another 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

VEGFR-2 Kinase Inhibition Assay

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

A suitable substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase buffer.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (MCF-7 Cells)

Materials:

-

MCF-7 human breast cancer cells

-

Complete culture medium

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compounds at the desired concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V-FITC Staining (MCF-7 Cells)

Materials:

-

MCF-7 cells

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells and treat with test compounds as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, particularly in the realms of oncology and infectious diseases. The ease of synthesis and the ability to readily introduce chemical diversity make this class of compounds particularly attractive for further investigation.

Future research should focus on optimizing the lead compounds identified to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular mechanisms of action through advanced techniques such as proteomics and transcriptomics will provide a deeper understanding of their biological effects and aid in the rational design of next-generation therapeutics. The continued exploration of the chemical space around the this compound nucleus holds significant promise for addressing unmet medical needs.-dichlorothiazole nucleus holds significant promise for addressing unmet medical needs.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms at the C2 and C4 positions of the 2,4-dichlorothiazole scaffold. This versatile building block is of significant interest in medicinal chemistry and drug development due to the differential reactivity of its two chlorine substituents, which allows for selective functionalization and the synthesis of diverse molecular architectures. This document details the key reactions, regioselectivity, experimental protocols, and underlying electronic factors governing its chemical behavior.

Core Concepts of Reactivity

The thiazole ring is an electron-rich aromatic system. However, the presence of two electron-withdrawing chlorine atoms significantly influences its reactivity, making it susceptible to nucleophilic attack. The differential reactivity of the chlorine atoms at the C2 and C4 positions is a key feature that enables regioselective synthesis. Generally, the chlorine atom at the C4 position is more susceptible to displacement in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This preferential reactivity can be attributed to the electronic properties of the thiazole ring system.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be controlled to achieve selective substitution, primarily at the C4 position.

Regioselectivity

Based on studies of similar dihalogenated heterocyclic systems, such as 2,4-dichloropyrimidines, the C4-chloro substituent exhibits higher reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This is attributed to the favored oxidative addition of the palladium catalyst to the C4-Cl bond.[1] Therefore, monosubstitution with an aryl or heteroaryl boronic acid is expected to yield the corresponding 4-substituted-2-chlorothiazole as the major product.

dot

Caption: Regioselectivity in the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following is a representative protocol for the regioselective Suzuki-Miyaura coupling of this compound, adapted from procedures for similar dihalopyrimidines.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a microwave vial or a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

The reaction mixture is then stirred vigorously and heated. For microwave-assisted reactions, heating at 100-120°C for 15-30 minutes is typical.[1] For conventional heating, refluxing for several hours may be necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chlorothiazole.

| Reactant | Product | Catalyst System | Conditions | Yield | Reference |

| 2,4-Dichloropyrimidine & Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, MW, 100°C, 15 min | 95% | [1][2] |

| 3,5-Dichloro-1,2,4-thiadiazole & 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Pd(PPh₃)₄, K₂CO₃ | Toluene/MeOH/H₂O, rt, 24h | 75% | [3] |

Table 1: Representative yields for Suzuki-Miyaura coupling of related dihaloheterocycles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for introducing heteroatom nucleophiles onto the thiazole ring. Similar to palladium-catalyzed couplings, the C4 position is generally more susceptible to nucleophilic attack.

Regioselectivity

The increased reactivity of the C4 position in SNAr reactions can be explained by the ability of the thiazole ring to stabilize the negative charge of the Meisenheimer intermediate. The nitrogen and sulfur heteroatoms can effectively delocalize the charge, with the resonance structures favoring attack at the C4 position.

dot

Caption: General mechanism for the nucleophilic aromatic substitution on this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

The following protocol is a general procedure for the SNAr reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.1-1.5 mmol) in the chosen solvent (5-10 mL).

-

Add the non-nucleophilic base (1.5-2.0 mmol).

-

Stir the reaction mixture at room temperature or heat as required. The reaction temperature can range from ambient to over 100°C, depending on the nucleophilicity of the amine and the reactivity of the substrate.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine to remove the solvent and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-2-chlorothiazole.

| Reactant | Nucleophile | Product | Conditions | Yield | Reference |

| 2,4-Dichloroquinazoline | Aniline | 2-Chloro-4-(phenylamino)quinazoline | EtOH, reflux | High | [4] |

| 2-Chloro-4-bromobenzothiazole | Various amines | 4-Amino-2-chlorobenzothiazoles | Pd-catalyzed (Buchwald-Hartwig) | Good to excellent | [5] |

Table 2: Representative yields for SNAr and related amination reactions on similar heterocyclic systems.

Summary of Reactivity

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The 2,4-Dichlorothiazole Scaffold: A Promising Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a wide array of clinically approved drugs. Among its many derivatives, the 2,4-dichlorothiazole scaffold has emerged as a particularly promising core structure for the development of novel therapeutic agents. The presence of two chlorine atoms offers unique electronic properties and provides reactive sites for further chemical modifications, enabling the generation of diverse compound libraries with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential biological activities of the this compound scaffold, with a focus on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. This has been a key area of investigation, with numerous studies highlighting the potential of these compounds to combat infectious diseases.

Antibacterial and Antifungal Potential

The antimicrobial efficacy of this compound derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. Studies have shown that modifications to the this compound core can lead to potent antimicrobial agents. For instance, hydrazones bearing a 2,4-dichloro moiety have shown significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[1]

A series of 2,4-disubstituted 1,3-thiazole derivatives have been synthesized and shown to possess in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria.[2] The substitution pattern on the thiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and the this compound scaffold has been explored as a promising pharmacophore. Derivatives of this scaffold have exhibited antiproliferative and cytotoxic effects against various cancer cell lines.

Antiproliferative and Cytotoxic Effects

Chalcones derived from this compound-5-carboxaldehyde have been a particular focus of anticancer research.[3][4] These compounds have been evaluated for their ability to inhibit the growth of cancer cells using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

One study reported that a chalcone containing a heteroaryl 2-thiazolyl moiety exhibited promising antiproliferative activity against the DU-145 prostate cancer cell line, with an IC50 value of 6.86 ± 1 µM, which was more potent than the standard drug methotrexate (IC50 = 11 ± 1 µM).[4] Importantly, these compounds were found to be non-toxic to normal human liver cell lines (L02), suggesting a degree of selectivity for cancer cells.[4]

Enzyme Inhibition

The ability of small molecules to selectively inhibit the activity of specific enzymes is a fundamental principle of modern drug discovery. The this compound scaffold has been incorporated into molecules designed to target various enzymes implicated in disease.

Inhibition of Metabolic Enzymes

Derivatives of 2-aminothiazole, which can be synthesized from this compound precursors, have been investigated as inhibitors of several metabolic enzymes. One study focused on the inhibition of carbonic anhydrase I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5] For instance, 2-amino-4-(4-chlorophenyl)thiazole showed potent inhibition of hCA I with a Ki of 0.008 ± 0.001 μM, while 2-amino-4-(4-bromophenyl)thiazole was a strong inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively.[5]

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Antitubercular Activity of this compound-5-carboxaldehyde-derived Chalcones against Mycobacterium tuberculosis H37Rv [4][6]

| Compound | Ring-A Substituent | MIC (µM) |

| 7 | 2,4-dichlorophenyl | 4.41 |

| 12 | 2,4-difluorophenyl | 2.43 |

| 14 | 2,6-difluorophenyl | 9.74 |

| 9 | 2-fluorophenyl | 20.68 |

| 11 | 4-fluorophenyl | 20.68 |

| Pyrazinamide (Standard) | - | 25.34 |

Table 2: Antiproliferative Activity of this compound-5-carboxaldehyde-derived Chalcones against DU-145 (Prostate Cancer) Cell Line [4]

| Compound | Ring-A Substituent | IC50 (µM) |

| 20 | 2-thiazolyl | 6.86 ± 1 |

| Methotrexate (Standard) | - | 11 ± 1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound-5-carboxaldehyde-derived Chalcones

This protocol describes the Claisen-Schmidt condensation reaction used to synthesize the chalcone derivatives.

Materials:

-

Substituted aromatic ketones

-

This compound-5-carboxaldehyde

-

Glacial acetic acid

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of the appropriate substituted aromatic ketone and this compound-5-carboxaldehyde in a minimal amount of ethanol.

-

To this solution, add a mixture of glacial acetic acid and concentrated hydrochloric acid as a catalyst.

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

The precipitated solid (the chalcone product) is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC

-

Mycobacterium tuberculosis H37Rv culture

-

Test compounds and standard drugs (Pyrazinamide)

-

Alamar Blue reagent

-

20% Tween 80

Procedure:

-

Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Include a drug-free control well.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

MTT Assay for Antiproliferative Activity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell line (e.g., DU-145)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds and a standard drug (e.g., Methotrexate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide) or other solubilizing agent

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and the standard drug. Include an untreated control.

-

Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. ijam.co.in [ijam.co.in]

- 6. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiazole-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties make it a privileged scaffold in a vast array of biologically active molecules, ranging from natural products like vitamin B1 (thiamine) to a multitude of synthetic drugs.[2][3] The thiazole ring is a key component in clinically approved drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[4][5] This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of thiazole-containing compounds, with a focus on their applications in drug discovery and development.

The aromatic nature of the thiazole ring, arising from the delocalization of six π-electrons, contributes to its stability and versatile reactivity.[1] The presence of both a sulfur and a nitrogen atom imparts distinct chemical properties, allowing for various modifications at the C2, C4, and C5 positions. This structural flexibility enables medicinal chemists to fine-tune the pharmacological profiles of thiazole derivatives to achieve desired therapeutic effects.[1][6] This guide will delve into the key synthetic methodologies for constructing the thiazole core, explore its diverse biological activities with a focus on anticancer agents, and provide detailed experimental protocols for representative synthetic procedures.

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a wide variety of substituted thiazoles. The most prominent and widely utilized method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is a cornerstone for the preparation of thiazoles.[7] This versatile method involves the condensation of an α-haloketone with a thioamide.[8][9] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[8]

The Hantzsch synthesis is known for its high yields and operational simplicity, making it a favored method in both academic and industrial settings.[8] The reaction conditions can be modified to accommodate a wide range of substrates, allowing for the synthesis of diversely substituted thiazoles. For instance, performing the reaction under acidic conditions can alter the regioselectivity of the cyclization.[10] Microwave-assisted Hantzsch synthesis has also been shown to significantly reduce reaction times and improve yields.[11]

Logical Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow of the Hantzsch thiazole synthesis.

Other Synthetic Methods

Besides the Hantzsch synthesis, several other methods are employed for the synthesis of thiazoles:

-

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate.[9][12]

-

Gabriel Synthesis: In this approach, an acylaminoketone is treated with phosphorus pentasulfide to yield the corresponding thiazole.[9]

-

From α-Thiocyanoketones: The rearrangement and cyclization of α-thiocyanoketones in the presence of a strong acid can also afford thiazole derivatives.[9]

Biological Activities of Thiazole-Containing Compounds

Thiazole derivatives exhibit an extensive range of pharmacological activities, making them a focal point of drug discovery research.[3][7] Their ability to interact with various biological targets has led to the development of drugs for a wide array of diseases.[13][14]

Anticancer Activity

The anticancer potential of thiazole-containing compounds is particularly noteworthy.[15] Several clinically used anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole moiety.[13] Thiazole derivatives exert their anticancer effects through diverse mechanisms of action, including:

-

Inhibition of Protein Kinases: Many thiazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and metastasis.[16]

-

Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating various signaling pathways.[17][18]

-

Tubulin Polymerization Inhibition: Some thiazole compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18]

-

Inhibition of Key Signaling Pathways: Thiazole derivatives have been found to inhibit critical cancer-related signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[17][18]

-

Modulation of Other Targets: Other mechanisms include the inhibition of enzymes like topoisomerase and histone deacetylases (HDACs).[17][18]

Signaling Pathways Targeted by Anticancer Thiazole Derivatives

Caption: Mechanisms of action of anticancer thiazole derivatives.

Antimicrobial and Antifungal Activity

Thiazole-containing compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi.[7][19] The thiazole ring is a core component of the penicillin antibiotic family.[20] Synthetic thiazole derivatives have shown potent inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some thiazole-based compounds also exhibit promising antifungal activity against pathogens like Candida albicans.[20][21]

Antiviral Activity

The antiviral potential of thiazole derivatives has been explored against several viruses. Ritonavir, an anti-HIV drug, contains a thiazole ring and functions as a protease inhibitor.[4][20] Other thiazole compounds have shown inhibitory effects against viruses such as the vesicular stomatitis virus.[15]

Quantitative Data on Biological Activities

The biological activities of thiazole derivatives are often quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer and enzyme inhibitory assays, and the minimum inhibitory concentration (MIC) for antimicrobial and antifungal studies. The following tables summarize some reported quantitative data for various thiazole-containing compounds.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analogue 21 | Various | 10 - 30 | [13] |

| Compound 29 | Not specified | 0.05 | [17][18] |

| Compound 40 | Not specified | 0.00042 | [17][18] |

| Compound 62 | Not specified | 0.18 | [17][18] |

| Compound 74a | Not specified | 0.67 | [17][18] |

| Compound 15a | HepG2 | Not specified (excellent) | [22] |

| Compound 15d | HepG2 | Not specified (excellent) | [22] |

Table 2: Antimicrobial and Antifungal Activity of Selected Thiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 40 | S. aureus | 3.125 | [13] |

| Derivative 40 | B. thuringiensis | 6.25 | [13] |

| Compound 46 | Bacteria | 93.7 - 46.9 | [13] |

| Compound 46 | Fungi | 7.8 - 5.8 | [13] |

| Compound 6 | S. aureus, E. coli, C. albicans | 3.125 | [21] |

| Compound 13a | Bacteria | 93.7 - 46.9 | [22] |

| Compound 13a | Fungi | 7.8 - 5.8 | [22] |

| Compound 20 | S. aureus, E. coli, C. albicans | 3.125 | [21] |

| Compound 22 | S. aureus, E. coli, C. albicans | 3.125 | [21] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Hantzsch synthesis of a 2-aminothiazole derivative, a common and foundational procedure in thiazole chemistry.

Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis

This protocol is based on the well-established Hantzsch reaction between 2-bromoacetophenone and thiourea.[8]

Materials and Equipment:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium carbonate (Na₂CO₃) solution

-

20 mL scintillation vial or round-bottom flask

-